(E)-4-morpholinobut-2-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-morpholin-4-ylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-2H,3-7H2,(H,10,11)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFDQJDIWFMWHN-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for E 4 Morpholinobut 2 Enoic Acid and Analogues
Direct Synthesis Routes to (E)-4-Morpholinobut-2-enoic Acid
The primary approach for synthesizing this compound involves the direct introduction of the morpholine (B109124) group onto a pre-existing butenoic acid framework. This is typically achieved through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions with (E)-4-Halobut-2-enoic Acid Precursors
The most common direct synthesis route employs the reaction of morpholine with an (E)-4-halobut-2-enoic acid, such as (E)-4-bromobut-2-enoic acid. In this SN2 reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen and displacing it. This reaction establishes the crucial C-N bond, yielding the final product, often as a hydrochloride salt. google.comepo.org
The general scheme for this reaction is as follows: (E)-4-Halobut-2-enoic Acid + Morpholine → this compound + Halide Salt
This method is utilized in the preparation of various substituted amides for applications in medicinal chemistry, where this compound is a key intermediate. google.comgoogleapis.comgoogle.com
Optimization of Reaction Conditions and Yields
The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, and the presence of a base.
For similar nucleophilic substitution reactions involving morpholine, increasing the temperature generally leads to higher yields, with an optimal temperature often found around 80°C. researchgate.net The choice of solvent is also critical; polar aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are frequently used to facilitate the reaction. google.comgoogle.com The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be used to scavenge the acid generated during the reaction, driving the equilibrium towards the product. google.com The amount of catalyst or base used is also fine-tuned; for instance, studies on related syntheses show that a specific molar percentage of a catalyst can maximize the yield. researchgate.net
Table 1: Factors for Optimization in Nucleophilic Substitution
| Parameter | Effect on Reaction | Common Choices |
| Temperature | Higher temperatures generally increase reaction rate and yield, up to an optimum point. | Room Temperature to 80°C researchgate.net |
| Solvent | Affects solubility of reactants and can influence reaction mechanism. | Dichloromethane (DCM), Dimethylformamide (DMF) google.comgoogle.com |
| Base | Neutralizes acidic byproducts, driving the reaction forward. | Diisopropylethylamine (DIPEA) google.com |
Synthetic Approaches to Key Intermediates
The availability of suitable starting materials is crucial for the synthesis of the target compound. This section focuses on the preparation of the key precursor, (E)-4-bromobut-2-enoic acid, and other related butenoic acid derivatives.
Preparation of (E)-4-Bromobut-2-enoic Acid from Crotonic Acid
(E)-4-Bromobut-2-enoic acid, also known as 4-bromocrotonic acid, is a vital intermediate. smolecule.comchembk.comtcichemicals.com It is commonly synthesized from (E)-but-2-enoic acid (crotonic acid) via a radical bromination reaction. chemicalbook.com This transformation specifically targets the allylic position of the crotonic acid.
The most widely used method involves the reaction of crotonic acid with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as dibenzoyl peroxide. The reaction is typically carried out in a nonpolar solvent like tetrachloromethane (CCl₄) under reflux conditions. chemicalbook.com This method has been reported to produce the desired (E)-4-bromobut-2-enoic acid in high yield.
Table 2: Synthesis of (E)-4-Bromobut-2-enoic Acid from Crotonic Acid chemicalbook.com
| Reactant | Reagent(s) | Solvent | Temperature | Time | Yield |
| (E)-But-2-enoic acid (Crotonic Acid) | N-Bromosuccinimide (NBS), Dibenzoyl peroxide | Tetrachloromethane (CCl₄) | 77°C | 4 h | 93% |
The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from NBS to generate a bromine radical. This bromine radical subsequently abstracts an allylic hydrogen from crotonic acid, creating a resonance-stabilized allylic radical. This radical then reacts with another molecule of NBS to form the product and a succinimidyl radical, which propagates the chain reaction. rug.nl
Synthesis of Related (E)-But-2-enoic Acid Derivatives
A variety of (E)-but-2-enoic acid derivatives have been synthesized as they are important building blocks in organic and medicinal chemistry. nih.govtandfonline.com
(E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acids: These have been synthesized from 4-chloroacetophenone as conformationally restricted analogues of baclofen. publish.csiro.au
(E)-4-Bromo-4,4-difluoro-but-2-enoic acid: This fluorinated analogue is prepared through a multi-step process, showcasing methods to introduce halogens at the vinylic position. google.com
(E)-4-Oxo-2-butenoic acids: These are synthesized via a microwave-assisted aldol (B89426) condensation between methyl ketone derivatives and glyoxylic acid. This method has been shown to be highly stereoselective, yielding exclusively the E-isomer. rsc.org
(E)-4-(Dimethylamino)but-2-enoic acid: This analogue can be prepared and is used in the synthesis of various complex molecules. google.com
Stereoselective Synthesis Considerations
Maintaining the (E)-stereochemistry of the carbon-carbon double bond is a critical aspect of synthesizing this compound and its analogues.
The synthetic route starting from (E)-but-2-enoic acid (crotonic acid) to form (E)-4-bromobut-2-enoic acid inherently preserves the (E)-configuration of the double bond, as the allylic bromination reaction does not affect the geometry of the alkene. chemicalbook.com Subsequent nucleophilic substitution by morpholine also proceeds without altering the double bond configuration.
In other synthetic approaches, such as the aldol condensation to form 4-oxo-2-butenoic acids, the reaction conditions can be tuned to favor the formation of the thermodynamically more stable (E)-isomer, often with high stereoselectivity. rsc.org For more complex analogues with additional stereocenters, asymmetric synthesis strategies are employed. These can include the use of chiral catalysts, such as isothiourea catalysts for enantioselective conjugate additions, or chiral auxiliaries to direct the stereochemical outcome of a reaction. rsc.orgyoutube.com For instance, catalytic asymmetric hydrogenation is a powerful tool for establishing stereocenters in related structures like β-hydroxy esters. researchgate.net The choice of reagents and reaction conditions is paramount to controlling the absolute and relative stereochemistry of the final product.
Control of E/Z Isomerism in But-2-enoic Acid Derivatives
The geometry of the carbon-carbon double bond in but-2-enoic acid derivatives is a critical aspect of their synthesis. The (E)-isomer is often the thermodynamically more stable and desired product. Several synthetic strategies have been developed to achieve high E/Z selectivity.
One of the most powerful and widely used methods for the stereoselective synthesis of (E)-α,β-unsaturated esters and acids is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. The HWE reaction generally exhibits a strong preference for the formation of the (E)-alkene, especially when the phosphonate reagent contains an electron-withdrawing group, which is the case for the synthesis of but-2-enoic acid derivatives. wikipedia.orgarkat-usa.org
The reaction mechanism involves the formation of a phosphonate carbanion upon treatment with a base, which then undergoes nucleophilic addition to the carbonyl compound. The resulting intermediate eliminates a dialkyl phosphate (B84403) to form the alkene. The high (E)-selectivity is attributed to the thermodynamic control during the reaction, where the sterically less hindered (E)-transition state is favored. organic-chemistry.org
A plausible route to this compound via the HWE reaction would involve the reaction of a phosphonoacetate with a suitable morpholine-containing aldehyde, such as 2-morpholinoacetaldehyde. Alternatively, a domino oxidation-Wittig reaction sequence can be employed, where a primary alcohol is oxidized in situ to the aldehyde, which then immediately reacts with a stabilized Wittig reagent. organic-chemistry.org This one-pot approach avoids the isolation of potentially unstable aldehydes. organic-chemistry.org
The choice of base, solvent, and reaction temperature can influence the E/Z ratio, although the HWE reaction is robust in its preference for the (E)-isomer. researchgate.net The use of bis(2,2,2-trifluoroethyl)phosphonoacetate esters in HWE reactions has also been shown to provide excellent (E)-selectivity. arkat-usa.org
Table 1: Examples of (E)-Selective Horner-Wadsworth-Emmons Reactions
| Phosphonate Reagent | Aldehyde | Base | Solvent | E/Z Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | >95:5 | 92 | organic-chemistry.org |
| Methyl 2-methyl-4-diethoxy-phosphorylcrotonate | Octanal | KHMDS | THF | >99:1 | 85 | researchgate.net |
| Bis(2,2,2-trifluoroethyl)phosphonoacetate | 4-Chlorobenzaldehyde | i-PrMgBr | Toluene | 95:5 | 77 | arkat-usa.org |
| (EtO)₂P(O)CH₂CO₂Et | N-Boc-alaninal | LiCl, DBU | CH₃CN | >98:2 | 88 | conicet.gov.ar |
Another effective method for controlling the stereochemistry is the Wittig reaction . While traditional Wittig reactions with non-stabilized ylides often lead to (Z)-alkenes, the use of stabilized ylides, such as those derived from phosphonium (B103445) salts bearing an ester or carboxylate group, strongly favors the formation of (E)-alkenes. organic-chemistry.orgmasterorganicchemistry.comharvard.edu The driving force for this selectivity is the thermodynamic stability of the intermediates leading to the (E)-product. organic-chemistry.org
Enantioselective Approaches to Chiral Analogues
The introduction of chirality into analogues of 4-morpholinobut-2-enoic acid can be achieved through several powerful asymmetric synthetic strategies. These methods are crucial for accessing enantiomerically pure compounds for various applications.
A prominent strategy is the use of chiral auxiliaries . nih.govbath.ac.ukresearchgate.net Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recycled. york.ac.uk Evans oxazolidinones are among the most successful and widely used chiral auxiliaries. nih.govsioc-journal.cn
For the synthesis of chiral analogues of 4-morpholinobut-2-enoic acid, an Evans-type chiral auxiliary can be attached to a butenoic acid derivative. The subsequent conjugate addition of a nucleophile, such as an organocuprate or a different amine, would proceed with high diastereoselectivity, controlled by the steric and electronic properties of the auxiliary. sioc-journal.cn The auxiliary effectively shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite face.
Table 2: Diastereoselective Michael Additions using Evans Chiral Auxiliaries
| Substrate (with Evans Auxiliary) | Nucleophile | Catalyst/Conditions | Diastereomeric Excess (de) | Yield (%) | Reference |
|---|---|---|---|---|---|
| (R)-4-benzyl-3-crotonoyl-oxazolidin-2-one | Me₂CuLi | Et₂O, -78 °C | >99% | 95 | sioc-journal.cn |
| (S)-4-isopropyl-3-cinnamoyl-oxazolidin-2-one | PhMgBr | CuBr·SMe₂, THF | 98% | 89 | sioc-journal.cn |
| (R)-4-phenyl-3-(but-2-enoyl)-oxazolidin-2-one | Et₂CuLi | THF, -78 °C | 96% | 91 | researchgate.net |
Catalytic asymmetric conjugate addition represents another highly efficient and atom-economical approach to chiral molecules. beilstein-journals.org This method involves the use of a chiral catalyst to control the stereochemical outcome of the addition of a nucleophile to an α,β-unsaturated compound. For the synthesis of chiral 4-morpholinobut-2-enoic acid analogues, the conjugate addition of morpholine or a morpholine equivalent to a suitable butenoate ester could be catalyzed by a chiral Lewis acid or an organocatalyst. researchgate.netrsc.org
Copper-catalyzed enantioselective conjugate addition of organometallic reagents to α,β-unsaturated esters is a well-established method. beilstein-journals.org While the direct catalytic asymmetric addition of morpholine can be challenging, alternative approaches such as the use of a protected amine equivalent or an umpolung strategy can be employed.
For instance, the enantioselective conjugate addition of a malonate to an α,β-unsaturated aldehyde, catalyzed by an enzyme like 4-oxalocrotonate tautomerase, can produce a chiral intermediate that can be further elaborated to the desired chiral acid. rsc.org
Chemical Reactivity and Derivatization Strategies of E 4 Morpholinobut 2 Enoic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of various derivatives through amidation, esterification, and salt formation.
Amidation Reactions for Diverse Conjugates
The carboxylic acid group of (E)-4-morpholinobut-2-enoic acid can be readily converted into amides by coupling with primary or secondary amines. This reaction is fundamental in the synthesis of more complex molecules and conjugates. Typically, the carboxylic acid is first activated using a coupling reagent to facilitate the reaction with the amine. This strategy has been employed in the synthesis of kinase inhibitors, where the morpholino-butenoic acid fragment is linked to a heterocyclic amine core. epo.org For instance, the hydrochloride salt of this compound has been successfully coupled with complex amine structures to yield the final active compounds. epo.orggoogle.com
Table 1: Example of Amidation Reaction
| Reactant 1 | Reactant 2 | Product |
|---|
Esterification and Prodrug-Oriented Modifications
Esterification of the carboxylic acid group is a common strategy, particularly in the context of prodrug design. nih.govuobabylon.edu.iq Converting a polar carboxylic acid into a more lipophilic ester can enhance a molecule's ability to cross cell membranes, thereby improving its oral bioavailability. nih.govresearchgate.net The ester acts as a temporary mask for the carboxylic acid and is designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active parent drug. uobabylon.edu.iqnih.gov
While specific ester prodrugs of this compound are not extensively detailed in the provided literature, the general principles of prodrug design are widely applicable. nih.govmdpi.com Modifications could involve simple alkyl esters (e.g., methyl, ethyl) or more complex structures designed for targeted delivery or controlled release. mdpi.com This approach allows for the modulation of physicochemical properties like solubility and permeability. nih.govmdpi.com
Table 2: Potential Ester Prodrugs of this compound
| Ester Type | Potential Promoieties | Expected Benefit |
|---|---|---|
| Simple Alkyl Ester | Methyl, Ethyl | Increased lipophilicity |
| Amino Acid Ester | L-Valine | Improved solubility and transporter recognition nih.gov |
Salt Formation and Solution Chemistry
This compound is an amphoteric compound, containing both a basic morpholine (B109124) nitrogen and an acidic carboxylic acid group. This dual nature allows it to form salts with both acids and bases. The most commonly cited form is the hydrochloride salt, this compound hydrochloride. epo.orggoogle.comcymitquimica.com Salt formation is a critical strategy for improving the solubility, stability, and handling of pharmaceutical compounds. The formation of a hydrochloride salt indicates that the morpholine nitrogen is sufficiently basic to be protonated by strong acids like HCl. This modification significantly impacts the compound's solution chemistry and is often the preferred form for use in subsequent chemical reactions or formulation development.
Table 3: Properties of this compound and its Hydrochloride Salt
| Compound | Molecular Formula | Molecular Weight | Form |
|---|---|---|---|
| This compound | C₈H₁₃NO₃ | 171.19 g/mol chemenu.com | Solid sigmaaldrich.com |
Reactions Involving the C=C Double Bond
The electron-deficient C=C double bond, being in conjugation with the carboxylic acid group, is susceptible to nucleophilic attack and reduction reactions.
Michael Addition Reactions with Nucleophiles
The α,β-unsaturated carbonyl system in this compound makes it a classic Michael acceptor. wikipedia.orgorganic-chemistry.org In a Michael or conjugate addition reaction, a nucleophile (the Michael donor) adds to the β-carbon of the double bond. masterorganicchemistry.comlibretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation under mild conditions. wikipedia.org A wide variety of soft nucleophiles can participate in this reaction.
The reaction proceeds via nucleophilic attack on the β-carbon, which generates an enolate intermediate that is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.comchemistrysteps.com This reactivity allows for the introduction of diverse chemical functionalities onto the butenoic acid backbone.
Table 4: Potential Nucleophiles for Michael Addition
| Nucleophile Class | Specific Examples |
|---|---|
| Carbon Nucleophiles | Enolates (from malonates, β-ketoesters), Organocuprates chemistrysteps.com |
| Nitrogen Nucleophiles | Amines, Anilines researchgate.net |
| Sulfur Nucleophiles | Thiols, Thiophenols |
Catalytic Hydrogenation and Reduction Pathways
The carbon-carbon double bond in this compound can be readily reduced through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). epo.org The process results in the saturation of the double bond, yielding the corresponding 4-morpholinobutanoic acid. This transformation is a clean and efficient method for removing the unsaturation, which can be desirable for modifying the molecule's conformational flexibility and metabolic profile. The morpholine ring itself is generally stable under these conditions. mdpi.com
Table 5: Catalytic Hydrogenation of this compound
| Starting Material | Reagents | Expected Product |
|---|
Stereoselective Functionalizations of the Alkene
The carbon-carbon double bond in the butenoic acid backbone is a key site for stereoselective functionalization. The electron-withdrawing nature of the adjacent carboxylic acid group activates the alkene for various addition reactions.
Stereoselective additions to α,β-unsaturated systems are well-established in organic synthesis. For this compound, reactions such as catalytic asymmetric hydrogenation, dihydroxylation, and epoxidation would be expected to proceed with high levels of stereocontrol, contingent on the appropriate choice of chiral catalysts and reaction conditions. For instance, asymmetric dihydroxylation using osmium tetroxide in the presence of a chiral ligand could potentially yield diol products with high enantiomeric excess.
| Reaction Type | Reagents and Conditions | Expected Product | Stereochemical Outcome |
| Asymmetric Dihydroxylation | OsO₄, NMO, Chiral Ligand (e.g., (DHQD)₂PHAL) | 2,3-dihydroxy-4-morpholinobutanoic acid | Syn-dihydroxylation, enantioselective |
| Asymmetric Epoxidation | m-CPBA, Chiral Catalyst | (2R,3S)- or (2S,3R)-2,3-epoxy-4-morpholinobutanoic acid | Enantioselective |
| Michael Addition | Chiral nucleophile, Lewis acid catalyst | Substituted 4-morpholinobutanoic acid derivatives | Diastereo- and enantioselective |
This table represents expected outcomes based on established methodologies for analogous α,β-unsaturated systems, as direct experimental data for this compound is not widely available in peer-reviewed literature.
Electrochemical Modifications of the Butenoate System
Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical reagents for the modification of organic molecules. The butenoate system in this compound is amenable to both reduction and oxidation reactions under electrochemical conditions.
Electrochemical reduction of the α,β-unsaturated system can lead to selective saturation of the carbon-carbon double bond to yield 4-morpholinobutanoic acid. Conversely, anodic oxidation could potentially lead to a variety of transformations, including decarboxylative coupling reactions if a suitable coupling partner is present in the reaction medium. The specific outcome of electrochemical modifications is highly dependent on factors such as the electrode material, solvent, supporting electrolyte, and applied potential. Recent studies have demonstrated the electrochemical phosphorylation of α,β-unsaturated carboxylic acids via decarboxylative cross-coupling, suggesting a potential pathway for the derivatization of this compound. researchgate.netnih.gov
| Electrochemical Process | Electrode Material | Supporting Electrolyte | Potential Product(s) |
| Cathodic Reduction | Lead (Pb) or Mercury (Hg) | Protic solvent with acid | 4-Morpholinobutanoic acid |
| Anodic Oxidation | Carbon or Platinum | Aprotic solvent with supporting salt | Decarboxylated or coupled products |
This table outlines potential electrochemical modifications based on the known reactivity of α,β-unsaturated carboxylic acids. researchgate.netnih.gov Specific experimental conditions for this compound would require empirical optimization.
Reactivity of the Morpholine Heterocycle
The morpholine ring in this compound contains a tertiary amine nitrogen, which is a primary site for functionalization.
N-Functionalization Strategies (e.g., quaternization)
The lone pair of electrons on the nitrogen atom of the morpholine ring makes it nucleophilic and susceptible to reactions with electrophiles. A common N-functionalization strategy is quaternization, which involves the reaction of the tertiary amine with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt.
This reaction typically proceeds under mild conditions and can be used to introduce a wide variety of substituents onto the nitrogen atom. The resulting quaternary ammonium salts often exhibit altered physical and biological properties compared to the parent amine.
| Alkylating Agent | Solvent | Reaction Temperature | Product |
| Methyl Iodide | Acetonitrile | Room Temperature | (E)-4-(4-methylmorpholinium-4-yl)but-2-enoate iodide |
| Benzyl Bromide | Dichloromethane (B109758) | Room Temperature | (E)-4-(4-benzylmorpholinium-4-yl)but-2-enoate bromide |
| Ethyl Bromoacetate | Acetone | Reflux | (E)-4-(4-(2-ethoxy-2-oxoethyl)morpholinium-4-yl)but-2-enoate bromide |
The data in this table is illustrative of typical quaternization reactions of morpholine derivatives.
Ring-Opening or Rearrangement Reactions
While the morpholine ring is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, treatment of N-alkylated morpholines with strong bases can lead to Hofmann elimination if a suitable proton is present on a carbon adjacent to the nitrogen. However, in the case of this compound, the substituents on the carbons adjacent to the nitrogen are part of the stable ring structure, making Hofmann elimination less likely without prior modification.
Ring-opening of the morpholine moiety can also be achieved through more forcing conditions, such as reaction with strong nucleophiles in the presence of a catalyst that activates the C-O or C-N bonds of the ring. For example, enantioselective synthesis of morpholines has been achieved via SN2-type ring opening of activated aziridines with haloalcohols, followed by intramolecular cyclization. nih.gov A reversal of this process could potentially be envisioned under specific conditions.
Scaffold Diversification via Multi-Component Reactions
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. wikipedia.orgfu-berlin.de The bifunctional nature of this compound makes it a potentially valuable building block in MCRs.
For example, the carboxylic acid functionality could participate in Passerini or Ugi-type reactions. In a Ugi four-component reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. In this context, this compound would serve as the carboxylic acid component, incorporating the morpholinobut-2-enoyl scaffold into the final product. This approach would allow for the rapid generation of a library of complex molecules with diverse functionalities.
| MCR Type | Other Components | Resulting Scaffold |
| Ugi Reaction | Aldehyde, Amine, Isocyanide | α-((E)-4-morpholinobut-2-enamido)carboxamide |
| Passerini Reaction | Aldehyde, Isocyanide | α-((E)-4-morpholinobut-2-enoyloxy)carboxamide |
This table illustrates the potential application of this compound in well-known multi-component reactions.
Mechanistic Dissection of Biological Interactions: Molecular and Cellular Perspectives
Kinase Interaction Mechanisms
The inhibition of protein kinases by small molecules is a cornerstone of targeted therapy. Covalent inhibitors, such as those represented by the (E)-4-morpholinobut-2-enoic acid scaffold, offer a distinct mechanism that can lead to high potency and prolonged duration of action.
Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of two fundamental cellular processes: transcription and cell cycle progression. aacrjournals.org As part of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a necessary step for the initiation of transcription. nih.gov Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs (CDK1, CDK2, CDK4, and CDK6) that drive the cell cycle. nih.gov
The inhibition of CDK7 by a covalent molecule involves a unique mechanism. Unlike typical kinase inhibitors that bind reversibly within the ATP-binding pocket, certain covalent CDK7 inhibitors target a cysteine residue located outside of the canonical kinase domain. aacrjournals.orgnih.gov Specifically, the inhibitor THZ1 has been shown to form a covalent bond with Cysteine 312 (Cys312) of CDK7. nih.govnih.gov This cysteine is situated in a C-terminal extension of the kinase that loops back to a position adjacent to the ATP-binding cleft. nih.gov
The binding process occurs in two steps:
Reversible Binding: The inhibitor first docks non-covalently into the ATP-binding site.
Covalent Bond Formation: This initial binding event positions the reactive acrylamide (B121943) moiety of the inhibitor in close proximity to the thiol group of Cys312, facilitating a Michael addition reaction. This forms an irreversible covalent adduct. nih.gov
This covalent modification locks the inhibitor in place, leading to sustained and potent inhibition of CDK7's kinase activity. The cellular consequence is the complete inhibition of RNAPII CTD phosphorylation at serine 5 and serine 7, which effectively halts transcription. nih.gov This selective targeting, enabled by the unique location of Cys312, provides a powerful mechanism for modulating transcription and cell cycle processes. aacrjournals.org
| Feature | Description |
|---|---|
| Target Kinase | CDK7 |
| Key Cellular Functions | Regulation of transcription (via RNAPII phosphorylation) and cell cycle (as the CDK-Activating Kinase). aacrjournals.orgnih.gov |
| Target Residue for Covalent Inhibition | Cysteine 312 (Cys312), located outside the kinase domain. nih.govnih.gov |
| Mechanism of Inhibition | Initial non-covalent binding in the ATP pocket, followed by irreversible covalent bond formation with Cys312. nih.gov |
| Molecular Consequence | Inhibition of RNAPII CTD phosphorylation, leading to transcriptional suppression. nih.gov |
Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, is another critical transcriptional regulator. It functions by phosphorylating the CTD of RNAPII, which is essential for promoting the processivity and elongation rate of the polymerase along gene bodies. oup.com The loss of CDK12 activity has a profound impact on gene expression, particularly affecting large genes and those involved in the DNA damage response (DDR). nih.govnih.gov
Inhibition of CDK12 leads to several distinct consequences for RNA processing:
Premature Termination: CDK12 inhibition causes premature termination of transcription for hundreds of genes. nih.gov This occurs because the stalled RNAPII complex prematurely recognizes and uses intronic polyadenylation sites. nih.gov
Suppression of Co-transcriptional Splicing: The kinase activity of CDK12 is necessary for efficient co-transcriptional splicing of pre-mRNA. Its inhibition leads to widespread splicing defects. nih.govx-mol.com
Increased RNA Degradation: Transcripts from many DDR genes become unstable and are rapidly degraded following CDK12 inhibition. nih.govnih.gov
Furthermore, CDK12 inhibition has been shown to affect the integrity of nuclear structures. In certain disease models, such as myotonic dystrophy, mutant RNA transcripts accumulate in the nucleus, forming distinct structures known as nuclear foci. nih.gov These foci sequester essential RNA-binding proteins, disrupting cellular function. Small-molecule inhibitors of CDK12 have been demonstrated to reduce the expression of the mutant transcripts, leading to the dissolution of these nuclear foci. nih.govresearchgate.net This highlights a role for CDK12 in maintaining the expression of RNAs that contribute to these pathological structures.
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family that plays an indispensable role in B-cell receptor (BCR) signaling. aacrjournals.orgnih.govaacrjournals.org Activation of the BCR initiates a signaling cascade that recruits BTK to the cell membrane and leads to its activation through phosphorylation. nih.gov Activated BTK then triggers multiple downstream pathways crucial for B-cell proliferation, survival, and differentiation. nih.gov
Covalent inhibitors targeting BTK, such as ibrutinib, function by forming an irreversible bond with a specific cysteine residue, Cys481, located within the ATP-binding pocket of the kinase. youtube.comhematologyandoncology.net This covalent modification blocks the kinase activity of BTK, leading to a comprehensive shutdown of its downstream signaling.
The key downstream signaling events and cellular responses affected by BTK inhibition include:
Inhibition of Autophosphorylation: Covalent inhibitors block the autophosphorylation of BTK at tyrosine 223 (Y223), a critical step for its full activation. mdpi.com
Suppression of PLCγ2 Activation: BTK is responsible for phosphorylating and activating Phospholipase C gamma 2 (PLCγ2). Inhibition of BTK prevents this event, which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). aacrjournals.org
Blocked Calcium Mobilization: The lack of IP3 production prevents the release of calcium from intracellular stores, a key signal for B-cell activation. aacrjournals.org
Inhibition of Downstream Pathways: The disruption of these upstream events ultimately leads to the suppression of major signaling pathways, including the NF-κB pathway, which controls the expression of genes essential for B-cell survival and proliferation. nih.gov
The cellular response to this signaling blockade is potent, leading to cell cycle arrest and apoptosis in malignant B-cells that are dependent on BCR signaling. aacrjournals.orgnih.gov
| Downstream Target/Process | Effect of Covalent BTK Inhibition | Cellular Consequence |
|---|---|---|
| BTK Autophosphorylation (Y223) | Blocked mdpi.com | Inactivation of BTK enzymatic function |
| PLCγ2 Phosphorylation | Inhibited aacrjournals.org | Prevents downstream second messenger production |
| Calcium Mobilization | Suppressed aacrjournals.org | Blocks a key B-cell activation signal |
| NF-κB and MAPK Pathways | Downregulated nih.gov | Inhibition of cell proliferation and survival genes |
The Fibroblast Growth Factor Receptor (FGFR) family consists of four receptor tyrosine kinases (FGFR1-4) that are crucial for various physiological processes, including embryonic development, tissue repair, and angiogenesis. nih.govmdpi.comnih.gov The signaling cascade is initiated when a Fibroblast Growth Factor (FGF) ligand binds to the extracellular domain of an FGFR. aacrjournals.org This binding, stabilized by heparan sulfate (B86663) proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domain. mdpi.comfrontiersin.org
This autophosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways:
RAS-MAPK Pathway: This is a primary pathway activated by FGFRs, which controls cell proliferation and differentiation. aacrjournals.orgfrontiersin.org
PI3K-AKT Pathway: This pathway is critical for promoting cell survival and growth. frontiersin.orgrevvity.com
PLCγ Pathway: Activation of PLCγ leads to the generation of second messengers that influence calcium signaling and activate Protein Kinase C (PKC). nih.gov
Small-molecule FGFR inhibitors are typically ATP-competitive and act by binding to the intracellular kinase domain. nih.gov This prevents the autophosphorylation of the receptor, thereby blocking the recruitment of downstream signaling molecules and shutting down the entire signaling cascade. researchgate.net By modulating these pathways, FGFR inhibitors can effectively suppress the proliferation and survival of cancer cells where FGFR signaling is aberrantly activated due to gene amplification, mutations, or translocations. revvity.comoncotarget.com
Specific Molecular Binding Modes
The efficacy and selectivity of covalent inhibitors are determined by the precise chemical interaction between the drug and its protein target. The formation of a covalent adduct is the defining feature of this class of molecules.
The molecular basis for the action of covalent inhibitors like this compound is the formation of a permanent bond with a nucleophilic amino acid residue on the target protein. Cysteine is the most commonly targeted residue due to the high nucleophilicity of its thiol (sulfhydryl) group and its relatively low abundance in the proteome, which can contribute to inhibitor selectivity. nih.govnih.gov
The reaction proceeds via a mechanism known as a Michael addition (or conjugate addition). nih.govrsc.org The α,β-unsaturated carbonyl system in the inhibitor, often referred to as the "warhead," acts as an electrophilic Michael acceptor. nih.govrsc.orgmedium.com The process involves two key steps:
Reversible Complex Formation: The inhibitor first binds non-covalently to the target's active site, forming a reversible protein-inhibitor complex. This initial binding is governed by standard intermolecular forces such as hydrogen bonds and hydrophobic interactions. nih.gov
Irreversible Covalent Bonding: The proximity and proper orientation achieved in the initial complex allow the nucleophilic thiol group of the cysteine residue to attack the β-carbon of the α,β-unsaturated system. This forms a stable carbon-sulfur covalent bond. nih.govbris.ac.uksemanticscholar.org
This covalent adduct formation is typically irreversible under physiological conditions, leading to the permanent inactivation of the target protein. nih.gov The rate and efficiency of this reaction are influenced by the reactivity of the warhead and the accessibility and nucleophilicity of the target cysteine residue. acs.orgnih.gov
Non-Covalent Interactions and Binding Site Analysis
The understanding of how this compound interacts with biological macromolecules at a molecular level is crucial for elucidating its mechanism of action. Non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces, are fundamental to the formation of a stable ligand-receptor complex, dictating the compound's affinity and specificity for its binding site.
The chemical structure of this compound, featuring a morpholine (B109124) ring, a carboxylic acid group, and an unsaturated carbon chain, provides several key features for potential non-covalent interactions. The oxygen and nitrogen atoms of the morpholine ring, as well as the oxygen atoms of the carboxylic acid, can act as hydrogen bond acceptors. The hydrogen atom of the carboxylic acid can serve as a hydrogen bond donor. The protonated state of the morpholine nitrogen under physiological conditions would allow for strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, in a protein's binding pocket. The ethylene (B1197577) group and the aliphatic chain of the morpholine ring contribute to the molecule's hydrophobic character, enabling it to engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.
Cellular Effects in Model Systems (Non-Human)
Modulation of Cell Growth and Proliferation in In Vitro Models
The effect of this compound on cell growth and proliferation has been a subject of investigation in various non-human in vitro models. These studies are essential for determining the compound's potential as a modulator of cellular processes. Standard assays such as MTT, XTT, or crystal violet staining are often employed to quantify cell viability and proliferation rates in response to treatment with the compound.
Data from such experiments can be summarized in the following table, illustrating a hypothetical dose-dependent effect on a generic non-human cell line:
| Concentration (µM) | Cell Viability (%) | Inhibition of Proliferation (%) |
| 0 (Control) | 100 | 0 |
| 1 | 95 | 5 |
| 10 | 78 | 22 |
| 50 | 52 | 48 |
| 100 | 35 | 65 |
These findings would indicate that this compound can inhibit cell growth and proliferation in a concentration-dependent manner. Further cell cycle analysis, for instance by flow cytometry, could reveal the specific phase of the cell cycle (G1, S, G2, or M) that is affected by the compound, providing deeper insights into its mechanism of action.
Influence on Signal Transduction Cascades
Signal transduction cascades are intricate communication networks within a cell that govern fundamental processes such as growth, proliferation, and differentiation. The ability of this compound to influence these pathways is a key aspect of its biological activity. Given its effects on cell proliferation, it is plausible that the compound interacts with components of major signaling pathways like the MAPK/ERK or PI3K/Akt pathways, which are central regulators of cell fate.
To investigate this, researchers would typically treat non-human model cells with the compound and then measure the phosphorylation status or expression levels of key proteins within these cascades using techniques like Western blotting or ELISA. For example, a decrease in the phosphorylation of ERK or Akt following treatment would suggest an inhibitory effect on these pro-proliferative pathways.
A hypothetical summary of such findings is presented below:
| Signaling Protein | Change upon Treatment | Implication |
| p-ERK | Decreased | Inhibition of MAPK/ERK pathway |
| p-Akt | Decreased | Inhibition of PI3K/Akt pathway |
| Cyclin D1 | Decreased | G1 cell cycle arrest |
| p21 | Increased | Cell cycle inhibition |
These results would suggest that this compound exerts its anti-proliferative effects by downregulating key pro-survival signaling pathways and upregulating cell cycle inhibitors.
Impact on Cellular Differentiation Processes
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. The potential of this compound to influence this process is an area of significant research interest. In non-human model systems, such as murine embryonic stem cells or specific progenitor cell lines, the compound's effect on differentiation can be assessed by monitoring changes in cell morphology and the expression of lineage-specific markers.
For instance, if the compound were being investigated for its potential to induce neuronal differentiation, researchers would look for the outgrowth of neurites and the increased expression of neuronal markers like β-III tubulin or NeuN. The modulation of key transcription factors involved in differentiation, such as Mash1 or NeuroD, could also be examined.
The following table provides a hypothetical overview of the impact of this compound on the differentiation of a progenitor cell line:
| Differentiation Marker | Expression Change | Morphological Observation |
| β-III Tubulin | Increased | Presence of neurite-like outgrowths |
| GFAP (Astrocyte Marker) | No significant change | No increase in astrocytic morphology |
| Olig2 (Oligodendrocyte Marker) | No significant change | No increase in oligodendrocytic morphology |
Such data would suggest that this compound can selectively promote differentiation towards a specific lineage, in this hypothetical case, a neuronal fate.
Computational Chemistry and Theoretical Characterization
Molecular Dynamics Simulations of Compound-Target Interactions
A thorough search of scientific literature reveals no specific molecular dynamics (MD) simulation studies published for (E)-4-morpholinobut-2-enoic acid. MD simulations are a powerful computational tool used to understand the dynamic behavior of a ligand within the binding site of a biological target, such as a protein or enzyme, over time.
For related compounds, such as other GABA analogues or morpholine (B109124) derivatives, MD simulations have been employed to:
Investigate the stability of ligand-protein complexes. mdpi.com
Analyze the conformational changes of both the ligand and the target protein upon binding.
Calculate binding free energies to predict binding affinity. mdpi.com
Identify key amino acid residues involved in the interaction.
In the context of this compound, which is noted as a GABA uptake inhibitor, a hypothetical MD simulation could be performed on its interaction with a GABA transporter (GAT). Such a study would provide insights into its mechanism of inhibition at an atomic level. However, at present, no such specific study appears to have been published.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
There are no dedicated quantum chemical calculation studies reported in the literature specifically for this compound. Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule and derive various reactivity descriptors.
For a molecule like this compound, these calculations could determine:
Optimized Molecular Geometry: The most stable 3D arrangement of its atoms.
Electron Distribution: Mapping of electrostatic potential (MEP) to identify electron-rich and electron-deficient regions.
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical stability.
Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential, which help in understanding the molecule's reactive nature.
While studies exist that perform such calculations on other morpholine-containing compounds, researchgate.netbsu.by the specific values for this compound are not available in published research. A summary of typical descriptors that would be calculated is presented in the hypothetical table below.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: These are representative descriptors; no published values exist for this specific compound.)
| Descriptor | Symbol | Hypothetical Value/Interpretation |
| Energy of HOMO | EHOMO | Value in eV; relates to electron-donating ability. |
| Energy of LUMO | ELUMO | Value in eV; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | Value in eV; indicates chemical reactivity and stability. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2; measures electron-attracting power. |
Advanced QSAR Model Development and Validation
No studies detailing the development or validation of Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound were found in the scientific literature.
QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. These models are used to predict the activity of new, unsynthesized molecules. Research has been conducted to develop QSAR models for other series of morpholine derivatives to predict activities such as antioxidant potential or receptor binding affinity. acs.orgpensoft.net
A typical QSAR study involves:
Data Set Collection: Assembling a group of structurally related molecules with experimentally determined biological activity.
Descriptor Calculation: Calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for each molecule.
Model Generation: Using statistical methods to build a mathematical equation linking the descriptors to the activity.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
For this compound to be included in a QSAR study, it would need to be part of a larger series of tested analogues, but no such published study is currently available.
Reaction Mechanism Elucidation through Computational Studies
A search of the chemical literature did not yield any computational studies focused on elucidating the reaction mechanisms involving this compound, either for its synthesis or its degradation.
Computational chemistry can be a powerful tool for studying reaction mechanisms by:
Mapping the potential energy surface of a reaction.
Identifying transition states and intermediates.
Calculating activation energies to determine the most likely reaction pathway.
For instance, theoretical studies have been performed on reactions involving similar structures, such as other but-2-enoate derivatives, to understand the molecular-level details of the transformation. nih.gov Such an analysis for the synthesis of this compound could, for example, clarify the stereoselectivity of the reaction leading to the (E)-isomer. However, no such specific computational investigation has been published for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
